Ent-kauran-17,19-dioic acid

Vue d'ensemble

Description

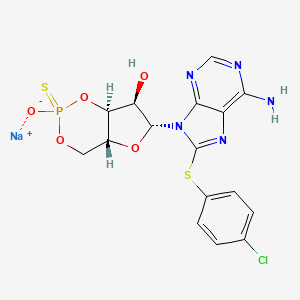

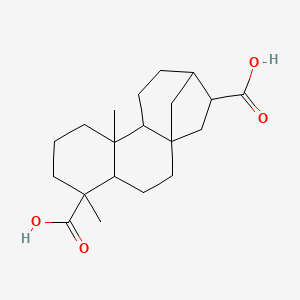

Ent-kauran-17,19-dioic acid is a kaurane diterpenoid . It is a natural product found in Annona glabra .

Synthesis Analysis

The synthesis of some natural diterpenoids of ent-kauranic structure has been achieved, starting from ent-kaur-16-en-19-oic acid, a natural diterpenoid readily available from the dried wastes of sunflower (Helianthus annuus L.) .Molecular Structure Analysis

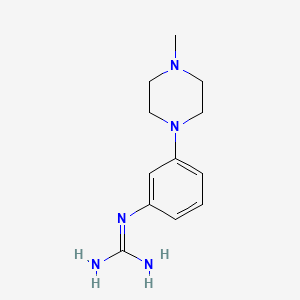

The molecular formula of Ent-kauran-17,19-dioic acid is C20H30O4 . The IUPAC name is 5,9-dimethyltetracyclo [11.2.1.0 1,10 .0 4,9 ]hexadecane-5,14-dicarboxylic acid .Physical And Chemical Properties Analysis

The molecular weight of Ent-kauran-17,19-dioic acid is 334.4 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 4 . The Rotatable Bond Count is 2 .Applications De Recherche Scientifique

Organic Chemistry

- Summary of the application : The compound “Ent-kauran-17,19-dioic acid” is a type of kaurane diterpene. Kaurane diterpenes are used in organic chemistry for the functionalization of natural products containing unactivated carbons .

- Methods of application or experimental procedures : The production of more polar derivatives from kaurane diterpenes has been achieved mostly through the use of fungal biotransformations . This includes mainly hydroxylation of nearly all carbon atoms of the kaurane molecule, many of them carried out stereoselectively, as well as ring rearrangements, among other chemical modifications .

- Results or outcomes : The use of biotransformations in organic chemistry is widespread, with highlights of interesting applications in the functionalization of natural products .

Pharmacology

- Summary of the application : “Ent-kauran-17,19-dioic acid” is a type of ent-kaurane diterpenoid, which are credited with numerous pharmacological functions . They are widely distributed in plant families including the Annonaceae family .

- Methods of application or experimental procedures : The isolation of these compounds is achieved through bioactivity directed fractionation and isolation of active principles from the pericarp of Annona squamosa .

Biotransformation in Fungi

- Summary of the application : The compound “Ent-kauran-17,19-dioic acid” can undergo biotransformation in fungi, leading to the production of more polar derivatives .

- Methods of application or experimental procedures : The biotransformation of the compound with fungi can generate products like ent-kauran-16β,19-diol and ent-kauran-16β,17,19-triol .

- Results or outcomes : The hydroxyl group inserted in position 16 has the same α-stereochemistry .

Antibacterial Activity

- Summary of the application : “Ent-kauran-17,19-dioic acid” has shown antibacterial activity against Escherichia coli .

- Methods of application or experimental procedures : The compound was tested against two bacteria, Staphylococus aureus and Escherichia coli .

- Results or outcomes : “Ent-kauran-17,19-dioic acid” at 100 μg and 500μg, respectively, showed more activity towards Escherichia coli than the antibiotic, ampicillin at 500 μg .

Insect and Fungal Attack Response in Maize

- Summary of the application : “Ent-kauran-17,19-dioic acid” is involved in the response of maize to insect and fungal attack .

- Methods of application or experimental procedures : The compound is part of the induced kauralexin concentrations in maize stems experiencing no treatment, mechanical damage, and O. nubilalis herbivory .

- Results or outcomes : The induced kauralexin concentrations were found to be higher in treatments with insect and fungal attack compared to control treatments .

Natural Product for Scientific Research

- Summary of the application : “Ent-kauran-17,19-dioic acid” is a natural product used for scientific research .

- Methods of application or experimental procedures : The compound is provided by companies like TargetMol for use in scientific research .

- Results or outcomes : The specific results or outcomes obtained from the use of “Ent-kauran-17,19-dioic acid” in scientific research are not mentioned in the sources I found .

Safety And Hazards

Orientations Futures

The future directions of research on Ent-kauran-17,19-dioic acid could involve further exploration of its potential biological activities. For example, a related compound, Ent-16β,17-dihydroxy-kauran-19-oic acid (DKA), has been shown to inhibit the migration of MDA-MB-231 breast cancer cells , suggesting potential anti-cancer properties that could be explored further.

Propriétés

IUPAC Name |

5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5,14-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O4/c1-18-7-3-8-19(2,17(23)24)14(18)6-9-20-10-12(4-5-15(18)20)13(11-20)16(21)22/h12-15H,3-11H2,1-2H3,(H,21,22)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HITLMPHPGUZLGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CCC34C2CCC(C3)C(C4)C(=O)O)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ent-kauran-17,19-dioic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.